molecular formula C18H18O4 B1292301 4-Acetoxy-4'-isopropoxybenzophenone CAS No. 890099-68-0

4-Acetoxy-4'-isopropoxybenzophenone

Cat. No.: B1292301
CAS No.: 890099-68-0
M. Wt: 298.3 g/mol
InChI Key: XCQLCPYHKYSZKL-UHFFFAOYSA-N
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Description

4-Acetoxy-4’-isopropoxybenzophenone is a chemical compound belonging to the benzophenone family. It is characterized by the presence of an acetoxy group and an isopropoxy group attached to the benzophenone core. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and plastics.

Biochemical Analysis

Biochemical Properties

4-Acetoxy-4’-isopropoxybenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 4-Acetoxy-4’-isopropoxybenzophenone on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Acetoxy-4’-isopropoxybenzophenone can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in oxidative stress response and detoxification processes, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 4-Acetoxy-4’-isopropoxybenzophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, 4-Acetoxy-4’-isopropoxybenzophenone can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

The effects of 4-Acetoxy-4’-isopropoxybenzophenone can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions; however, it may undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 4-Acetoxy-4’-isopropoxybenzophenone can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 4-Acetoxy-4’-isopropoxybenzophenone vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects . Studies have shown that high doses of 4-Acetoxy-4’-isopropoxybenzophenone can cause oxidative stress, inflammation, and tissue damage in animal models . It is essential to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

4-Acetoxy-4’-isopropoxybenzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Acetoxy-4’-isopropoxybenzophenone, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glutathione S-transferases and UDP-glucuronosyltransferases . These metabolic pathways play a crucial role in the detoxification and elimination of 4-Acetoxy-4’-isopropoxybenzophenone from the body.

Transport and Distribution

The transport and distribution of 4-Acetoxy-4’-isopropoxybenzophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 4-Acetoxy-4’-isopropoxybenzophenone can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments .

Subcellular Localization

4-Acetoxy-4’-isopropoxybenzophenone exhibits specific subcellular localization patterns, which can influence its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytosolic enzymes and proteins . Additionally, 4-Acetoxy-4’-isopropoxybenzophenone can be transported to other subcellular compartments, such as the nucleus and mitochondria, where it may exert additional effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-isopropoxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with isopropyl bromide in the presence of a base to form 4-isopropoxybenzophenone. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of 4-Acetoxy-4’-isopropoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-isopropoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: The acetoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or acids like hydrochloric acid.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Various substituted benzophenones

Scientific Research Applications

4-Acetoxy-4’-isopropoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and UV absorbers.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzophenone
  • 4-Isopropoxybenzophenone
  • 4-Acetoxybenzophenone

Uniqueness

4-Acetoxy-4’-isopropoxybenzophenone is unique due to the presence of both acetoxy and isopropoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .

Biological Activity

Overview

4-Acetoxy-4'-isopropoxybenzophenone (AIBP) is a synthetic compound belonging to the benzophenone family, characterized by an acetoxy group and an isopropoxy group attached to the benzophenone core. This compound has gained attention due to its potential biological activities and applications in various fields, including pharmaceuticals, cosmetics, and materials science. This article delves into the biological activity of AIBP, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.

Target Interactions

AIBP interacts with various biomolecules, particularly enzymes involved in metabolic processes. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may modify proteins and nucleic acids, potentially altering their function.

Cellular Effects

AIBP influences several cellular processes:

  • Gene Expression : It modulates gene expression levels through signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is critical for cell proliferation and apoptosis.
  • Cell Signaling : The compound affects signaling pathways that regulate cellular responses to stress and growth factors.

Enzyme Interactions

AIBP's ability to bind to specific enzymes allows it to inhibit their activity. For instance, it can prevent substrate binding at enzyme active sites, thereby inhibiting catalytic functions. This property makes AIBP a candidate for further exploration in drug development.

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450-mediated oxidation, leading to various metabolites that may possess distinct biological activities. These metabolites can be further processed by phase II enzymes, such as glutathione S-transferases.

In Vitro Studies

Recent studies have demonstrated AIBP's potential as an antimicrobial agent. It exhibited inhibitory effects against several bacterial strains in laboratory settings. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, indicating its effectiveness as an antimicrobial compound .

Case Studies and Applications

  • Antimicrobial Activity : A study evaluated AIBP against Mycobacterium tuberculosis, revealing promising results that suggest its potential as a lead compound for developing new anti-TB agents. The compound showed significant activity against both drug-sensitive and drug-resistant strains .
  • Cytotoxicity Assessments : In cellular assays, AIBP demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways .

Comparative Analysis with Similar Compounds

To understand AIBP's unique properties better, it can be compared with similar compounds within the benzophenone family:

Compound NameKey FeaturesBiological Activity
4-HydroxybenzophenoneHydroxyl group enhances solubilityAntioxidant properties
4-IsopropoxybenzophenoneIsopropoxy group increases lipophilicityModerate antibacterial activity
This compound Acetoxy and isopropoxy groups confer dual reactivityAntimicrobial and cytotoxic potential

AIBP is unique due to its dual functionality from both the acetoxy and isopropoxy groups, which enhances its reactivity and biological interactions compared to other benzophenones.

Properties

IUPAC Name

[4-(4-propan-2-yloxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-12(2)21-16-8-4-14(5-9-16)18(20)15-6-10-17(11-7-15)22-13(3)19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQLCPYHKYSZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641710
Record name 4-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-68-0
Record name Methanone, [4-(acetyloxy)phenyl][4-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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